2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid
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Overview
Description
2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves the condensation and cyclization reactions to produce derivatives with potential biological activities. For instance, 2-(4,5-Dihydropyrazol-1-yl)-thiazol-4-ones have been synthesized from pyrazolines via cyclization, demonstrating selective inhibition of leukemia cell lines growth (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013). Similarly, the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives has been reported, with certain derivatives showing increased toxicity against bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Anticancer and Antiviral Activities
The anticancer and antiviral potentials of these compounds are noteworthy. Certain derivatives have shown selective inhibition against leukemia cell lines, while others have demonstrated high activity against specific virus strains, highlighting the potential for therapeutic applications in cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Structural and Spectral Evaluation
The structural and spectral evaluation of these compounds is crucial for understanding their chemical properties and potential interactions. Studies on the crystal structure of related compounds provide insights into their molecular arrangements and interactions, aiding in the development of compounds with enhanced biological activities (Baumer, Silin, Savchenko, Nikitchenko, & Kovalenko, 2004).
Biological Activity Studies
Further biological activity studies on these derivatives reveal a broad spectrum of potential applications, from antibacterial to antifungal and insecticidal activities. The incorporation of specific functional groups and structural modifications can significantly influence the biological efficacy of these compounds, offering pathways for the development of novel therapeutic agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Mechanism of Action
Target of Action
Compounds with a similar benzo[d]thiazol-2-yl structure have been reported to interact with cysteine . Cysteine plays a key role in all life forms .
Mode of Action
A similar compound, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (bt-ac), has been developed for selectively sensing cysteine . BT-AC alone essentially emits no fluorescence, whereas it achieves a significant enhancement in the presence of cysteine
Biochemical Pathways
It’s also a precursor to the antioxidant glutathione .
Result of Action
Given the potential interaction with cysteine, it could potentially influence cellular processes where cysteine is involved, such as protein synthesis and antioxidant defense mechanisms .
properties
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl]methoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-2-5-12-8-13(17(27)9-16(12)26)21-20(15(24-25-21)10-30-11-19(28)29)22-23-14-6-3-4-7-18(14)31-22/h3-4,6-9,26-27H,2,5,10-11H2,1H3,(H,24,25)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBWAHXPQOTMER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid |
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